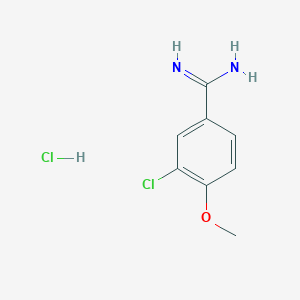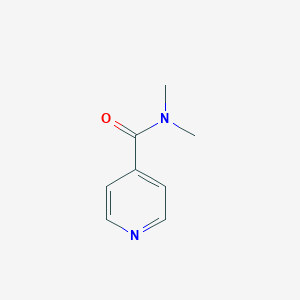
n,n-Dimethylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n-Dimethylpyridine-4-carboxamide, also known as DMPC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a common organic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. DMPC has been found to exhibit interesting biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of n,n-Dimethylpyridine-4-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting binding properties with proteins and nucleic acids, suggesting that it may have potential applications in the field of molecular biology.
Biochemical and Physiological Effects:
n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. n,n-Dimethylpyridine-4-carboxamide has also been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,n-Dimethylpyridine-4-carboxamide has several advantages for lab experiments, including its high purity and good yields. However, n,n-Dimethylpyridine-4-carboxamide is also known to be highly flammable and toxic, making it potentially hazardous to handle. Careful handling and safety precautions are therefore necessary when working with n,n-Dimethylpyridine-4-carboxamide.
Direcciones Futuras
There are several future directions for research on n,n-Dimethylpyridine-4-carboxamide. One potential direction is the investigation of n,n-Dimethylpyridine-4-carboxamide's potential as a drug candidate for the treatment of various diseases. Another potential direction is the development of new synthetic methods for n,n-Dimethylpyridine-4-carboxamide that are more efficient and environmentally friendly. Finally, the investigation of n,n-Dimethylpyridine-4-carboxamide's potential applications in the field of materials science, such as in the development of new organic electronic devices, is also a promising direction for future research.
Métodos De Síntesis
N,n-Dimethylpyridine-4-carboxamide can be synthesized through various methods, including the reaction of pyridine-4-carboxylic acid with dimethylamine in the presence of a catalyst such as triethylamine. Another method involves the reaction of pyridine-4-carboxylic acid with dimethylformamide in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide. These methods have been found to yield high purity n,n-Dimethylpyridine-4-carboxamide with good yields.
Aplicaciones Científicas De Investigación
N,n-Dimethylpyridine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of n,n-Dimethylpyridine-4-carboxamide is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. n,n-Dimethylpyridine-4-carboxamide has also been studied for its potential application as a catalyst in organic reactions, where it has been found to exhibit good catalytic activity. In addition, n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biological activities, making it a promising candidate for drug discovery.
Propiedades
Número CAS |
1903-64-6 |
|---|---|
Nombre del producto |
n,n-Dimethylpyridine-4-carboxamide |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
Clave InChI |
WYQRNAHSMSMAMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
SMILES canónico |
CN(C)C(=O)C1=CC=NC=C1 |
Otros números CAS |
1903-64-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




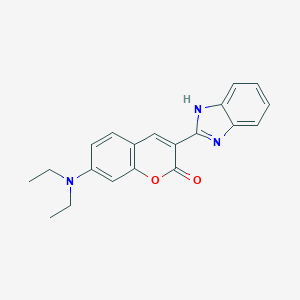
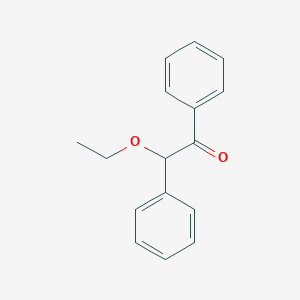
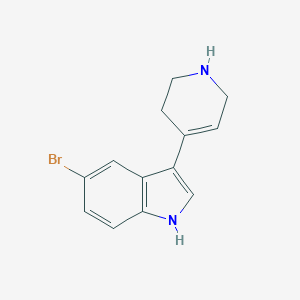
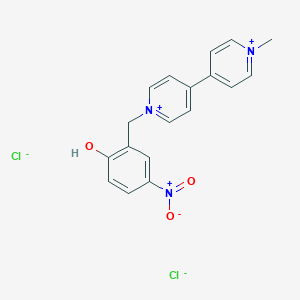
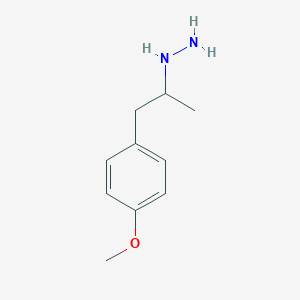
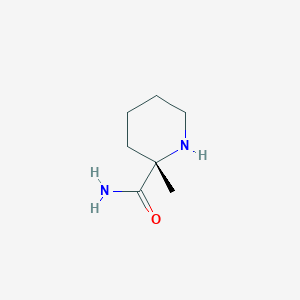
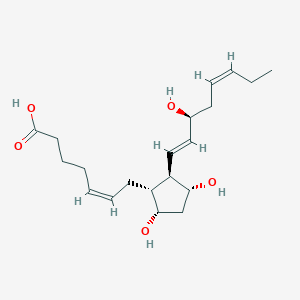
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
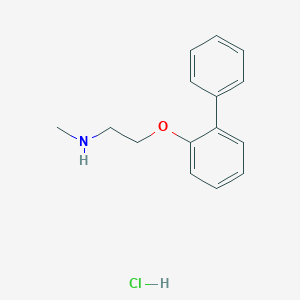
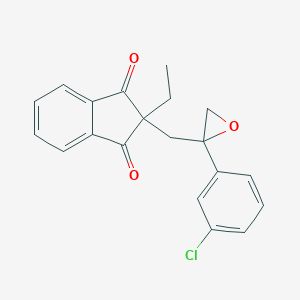
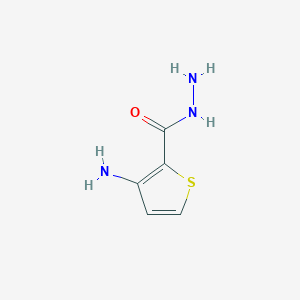
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
